Fmoc-D-Styrylalanine
Overview
Description
Fmoc-D-Styrylalanine: is a compound with the chemical formula C34H29NO4 and CAS registry number 215190-23-1 . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a styryl side chain. This compound is primarily used in peptide synthesis and drug discovery .
Scientific Research Applications
Chemistry: Fmoc-D-Styrylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .
Biology: It is used in the study of protein-protein interactions and the development of peptide-based inhibitors .
Medicine: this compound is involved in drug discovery, particularly in the design of peptide-based therapeutics .
Industry: The compound is used in the production of peptide-based materials and coatings .
Safety and Hazards
Fmoc-D-Styrylalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of the Fmoc group in chemical peptide synthesis has a promising future. Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world .
Mechanism of Action
Target of Action
Fmoc-D-Styrylalanine is a derivative of the Fmoc group (9-Fluorenylmethoxycarbonyl), which is commonly used in peptide synthesis . The primary targets of this compound are the amino groups of peptides and proteins, where it serves as a protecting group during peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base, such as piperidine .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal and the subsequent peptide bond formation constitute the primary biochemical pathway involved in its action.
Pharmacokinetics
The fmoc group’s base-labile nature suggests that it would be rapidly removed in physiological conditions where bases are present .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound is highly dependent on the environment. In particular, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficiency of peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Styrylalanine plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base .
Cellular Effects
This compound has shown to have effects on various types of cells. For instance, it has been found to exhibit antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interactions with biomolecules. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . It is rapidly removed by base, which prevents it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found that the Fmoc group exhibits pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Styrylalanine Synthesis: The styryl group is typically introduced through a Heck reaction, where a styrene derivative reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of Fmoc-D-Styrylalanine involves large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The styryl group can be reduced to form the corresponding alkane.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Piperidine in DMF for Fmoc deprotection.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Deprotected amine.
Comparison with Similar Compounds
Fmoc-DL-Styrylalanine: Similar in structure but contains both D- and L- enantiomers.
Fmoc-Phenylalanine: Lacks the styryl group but is used similarly in peptide synthesis.
Uniqueness: Fmoc-D-Styrylalanine is unique due to its styryl side chain, which provides additional reactivity and versatility in chemical reactions compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-NOENIZQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420654 | |
Record name | Fmoc-3-styryl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-23-1 | |
Record name | Fmoc-3-styryl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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